

# BPR1K871: A Multi-Kinase Inhibitor Demonstrating Potent Anti-Tumor Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BPR1K871  |           |
| Cat. No.:            | B15579909 | Get Quote |

For researchers, scientists, and drug development professionals, **BPR1K871** has emerged as a promising multi-kinase inhibitor with significant anti-tumor activity across various cancer models. This guide provides a comprehensive comparison of **BPR1K871** with other kinase inhibitors, supported by experimental data, to validate its therapeutic potential.

**BPR1K871** is a quinazoline-based compound that primarily functions as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B.[1][2][3] Its mechanism of action involves the modulation of key signaling pathways, leading to anti-proliferative effects in cancer cells.[1][3] This has been demonstrated in both hematological malignancies, such as acute myeloid leukemia (AML), and solid tumors, including colorectal and pancreatic cancers. [1][3][4]

## **Comparative Anti-Proliferative Activity**

**BPR1K871** has shown superior or comparable anti-proliferative activity against various cancer cell lines when compared to other established kinase inhibitors. The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values from in vitro studies.

Table 1: Comparative Anti-Proliferative Activity (EC50, nM) in AML Cell Lines



| Cell Line                   | BPR1K87<br>1 | Sorafenib | PKC412 | Linifanib | VX680  | Baraserti<br>b        |
|-----------------------------|--------------|-----------|--------|-----------|--------|-----------------------|
| MOLM-13<br>(FLT3-ITD)       | ~5           | >10000    | 14     | 13        | 480    | 28                    |
| MV4-11<br>(FLT3-ITD)        | ~5           | 1100      | 7      | 10        | 200    | 25                    |
| RS4-11<br>(FLT3-wt)         | 60           | 3300      | 100    | 25        | 1100   | 100                   |
| U937<br>(FLT3-<br>negative) | 8050         | 1400      | >10000 | 3350      | >18000 | Not<br>Determine<br>d |
| K562<br>(FLT3-<br>negative) | 2300         | >10000    | >10000 | 7300      | >20000 | Not<br>Determine<br>d |

Data sourced from a study on the discovery of BPR1K871.[1]

Table 2: Kinase Inhibitory Activity (IC50, nM)

| Kinase | BPR1K871 |
|--------|----------|
| AURKA  | 22       |
| AURKB  | 13       |
| FLT3   | 19       |

Data sourced from a study on the development of a synthetic route for BPR1K871.[2]

## In Vivo Anti-Tumor Efficacy

The anti-tumor effects of **BPR1K871** have been validated in vivo using xenograft mouse models. Intravenous administration of **BPR1K871** resulted in significant tumor growth inhibition in both AML and solid tumor models.



Table 3: In Vivo Efficacy of BPR1K871 in Xenograft Models

| Xenograft Model        | Treatment                | Tumor Growth Inhibition              |
|------------------------|--------------------------|--------------------------------------|
| MOLM-13 (AML)          | 1, 3, or 10 mg/kg, i.v.  | Statistically significant (p < 0.05) |
| MV4-11 (AML)           | 1, 3, or 10 mg/kg, i.v.  | Statistically significant (p < 0.05) |
| COLO205 (Colorectal)   | 3, 10, or 20 mg/kg, i.v. | Dose-dependent tumor regression      |
| Mia-PaCa2 (Pancreatic) | 3, 10, or 20 mg/kg, i.v. | Dose-dependent tumor regression      |

Data sourced from studies on the discovery and in vivo effects of **BPR1K871**.[1][5]

## **Signaling Pathway and Mechanism of Action**

**BPR1K871** exerts its anti-tumor effects by inhibiting key kinases involved in cell cycle regulation and proliferation. Its dual targeting of FLT3 and Aurora kinases disrupts critical signaling cascades within cancer cells.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]



- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BPR1K871: A Multi-Kinase Inhibitor Demonstrating Potent Anti-Tumor Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579909#validating-bpr1k871-s-anti-tumor-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com